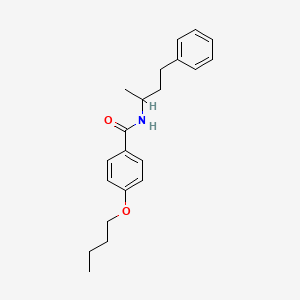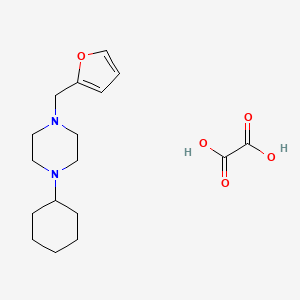![molecular formula C26H27N3O6 B3942827 N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE](/img/structure/B3942827.png)
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Übersicht
Beschreibung
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2-methylphenoxyethyl groups attached to a benzene ring substituted with nitro and carboxamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 5-nitroisophthaloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of nitro groups to nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N3-BIS[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N1,N3-DIMETHYL-1,3-PROPANEDIAMINE DIHYDROCHLORIDE: Similar structure but with dimethoxyphenyl groups instead of methylphenoxy groups.
N1,N3-BIS(2-(BENZYLTHIO)ETHYL)PROPANE-1,3-DIAMIDE: Contains benzylthio groups instead of methylphenoxy groups.
Uniqueness
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its combination of nitro and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
1-N,3-N-bis[2-(2-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-18-7-3-5-9-23(18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-10-6-4-8-19(24)2/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWLUVFICLIMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3942751.png)
![3-BENZYL-4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3942754.png)


![4-butyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3942782.png)
![1-[(4-Ethylphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B3942783.png)

![3-ethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3942804.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3942812.png)
![1-Butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3942831.png)

![2-(benzoylamino)-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3942843.png)
![2-cyclohexyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3942847.png)
![isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate](/img/structure/B3942852.png)
